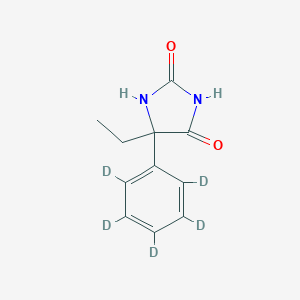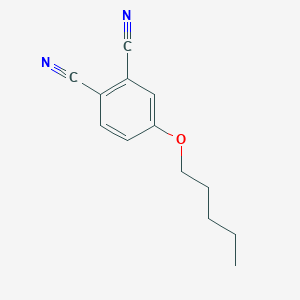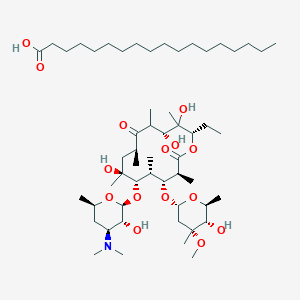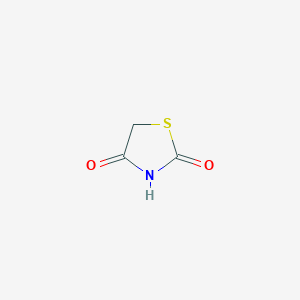
Didesmethyl Erlotinib Hydrochloride Salt
概要
説明
Didesmethyl Erlotinib Hydrochloride Salt is a metabolite of Erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of Erlotinib . The molecular formula of this compound is C20H20ClN3O4, and it has a molecular weight of 401.84 g/mol .
作用機序
Target of Action
Didesmethyl Erlotinib Hydrochloride Salt, also known as Erlotinib, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found on the surface of both normal and cancer cells, playing a crucial role in cell division and multiplication . In some cancer cells, EGFR is overexpressed, leading to uncontrolled growth .
Mode of Action
Erlotinib works by blocking EGFR , thereby inhibiting the intracellular phosphorylation of tyrosine kinase associated with EGFR . This blockage can shrink or stop cancer growth for a period of time . Erlotinib is considered a targeted drug therapy, as it specifically blocks signals that encourage cancer cell growth .
Biochemical Pathways
The inhibition of EGFR by Erlotinib affects multiple signal-transduction pathways, playing a critical role in both tumorigenesis and tumor growth . By blocking EGFR, Erlotinib disrupts these pathways, potentially leading to a decrease in cancer cell proliferation .
Pharmacokinetics
It’s important to note that the bioavailability of Erlotinib can be influenced by factors such as food intake and liver function .
Result of Action
The primary molecular effect of Erlotinib is the inhibition of EGFR, which can lead to a decrease in cancer cell proliferation . On a cellular level, this can result in the shrinkage or cessation of tumor growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Erlotinib. For instance, the presence of certain genetic variants in a patient can affect the drug’s effectiveness . Additionally, external factors such as diet and other medications can impact the drug’s absorption and metabolism .
生化学分析
Biochemical Properties
Didesmethyl Erlotinib Hydrochloride Salt is known to interact with various enzymes and proteins. It is a potent inhibitor of EGFR (Epidermal Growth Factor Receptor) . The nature of these interactions is primarily inhibitory, affecting the function of the EGFR and subsequently influencing various biochemical reactions.
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by inhibiting the EGFR, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory action on the EGFR. It binds reversibly to the ATP binding site of the EGFR, leading to changes in gene expression and enzyme activity .
準備方法
The preparation of Didesmethyl Erlotinib Hydrochloride Salt involves several synthetic routes. One common method includes reacting 6,7-bis(2-methoxyethoxy)-4-methoxyquinazoline with 3-ethynylaniline in the presence of a base and a reaction-inert solvent . The compound obtained is then treated with a pharmaceutically acceptable acid to form the corresponding hydrochloride salt . Industrial production methods often involve similar synthetic routes but are scaled up to meet production demands.
化学反応の分析
Didesmethyl Erlotinib Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Didesmethyl Erlotinib Hydrochloride Salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
類似化合物との比較
Didesmethyl Erlotinib Hydrochloride Salt is unique compared to other similar compounds due to its specific inhibition of EGFR tyrosine kinase. Similar compounds include:
Gefitinib: Another EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Afatinib: An irreversible EGFR tyrosine kinase inhibitor used in the treatment of various cancers.
These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications .
特性
IUPAC Name |
2-[4-(3-ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4.ClH/c1-2-14-4-3-5-15(10-14)23-20-16-11-18(26-8-6-24)19(27-9-7-25)12-17(16)21-13-22-20;/h1,3-5,10-13,24-25H,6-9H2,(H,21,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXTVYBENQCZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596529 | |
| Record name | 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol)--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183320-12-9 | |
| Record name | 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol)--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine](/img/structure/B21335.png)








